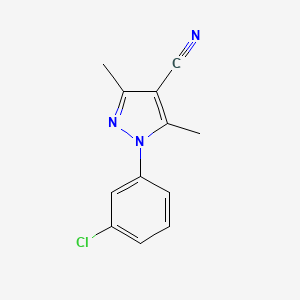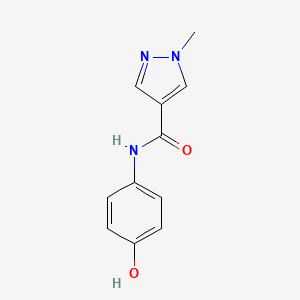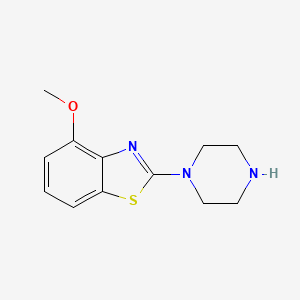
1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbonitrile
Übersicht
Beschreibung
1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbonitrile, commonly known as 3CPDP, is a synthetic compound with a wide range of applications in scientific research. It is a heterocyclic compound containing a nitrogen atom and two carbon atoms, as well as a chlorine atom and a methyl group. 3CPDP is a versatile compound that has been used in a variety of research fields, such as organic chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Derivatives
- Novel pyrazole derivatives, including those with structural similarities to 1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbonitrile, have been synthesized, showcasing their potential in creating diverse chemical compounds. For example, a study synthesized new substituted pyridine derivatives from 3,5-diacetyl-2,6-dimethylpyridine, revealing the versatility of pyrazole derivatives in chemical synthesis (Zhang et al., 2009).
Antimicrobial and Anticancer Agents
- Research indicates that certain pyrazole derivatives demonstrate significant antimicrobial and anticancer activities. A study synthesized compounds from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, finding some of these compounds exhibited higher anticancer activity than the reference drug doxorubicin and also showed good to excellent antimicrobial activity (Hafez et al., 2016).
Antitumor Applications
- In the field of cancer research, pyrazole derivatives have been studied for their antitumor properties. A study involving the synthesis of novel pyrazole-based heterocycles reported anti-estrogenic properties and significant cytotoxic activity against breast and ovarian tumors (Farag et al., 2010).
Structural and Spectroscopic Analysis
- Pyrazole derivatives have been explored for their structural and spectroscopic characteristics. For example, a study performed DFT and TD-DFT/PCM calculations to analyze the molecular structure, spectroscopic characteristics, and other properties of similar pyrazole compounds (Wazzan et al., 2016).
Antileishmanial Activity
- Pyrazole derivatives have also been evaluated for their potential in treating parasitic diseases. A study investigated new series of pyrazole derivatives as antileishmanials against Leishmania species, finding certain derivatives to be potent against these parasites (Faria et al., 2013).
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-3,5-dimethylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3/c1-8-12(7-14)9(2)16(15-8)11-5-3-4-10(13)6-11/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVQATKDRCIXJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC(=CC=C2)Cl)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine](/img/structure/B1451703.png)


![5-[(2,2,2-Trifluoroethyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B1451708.png)


![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}-1-propanol](/img/structure/B1451711.png)


![4-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile](/img/structure/B1451716.png)
![2-[(3-Fluorophenyl)amino]acetonitrile](/img/structure/B1451719.png)

